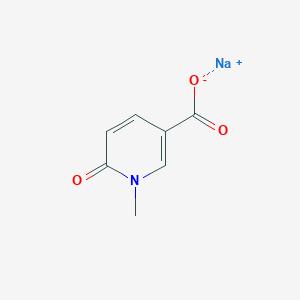![molecular formula C9H11N3 B13105297 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its biological activity and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. This compound undergoes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, sodium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, particularly in the development of kinase inhibitors.
Medicine: Its derivatives are being explored for their therapeutic potential, especially in oncology.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. This inhibition leads to the degradation of c-Myc, a protein that plays a crucial role in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its kinase inhibitory activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of pharmacologically active compounds.
Uniqueness
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile stands out due to its specific structural features that allow for unique interactions with biological targets. Its ability to form stable derivatives with potent biological activity makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-3-5-11-6-7-12-4-1-2-9(12)8-11/h1-2,4H,5-8H2 |
Clave InChI |
ZVQRIFIOBVSGQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC=C2CN1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)



![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)



